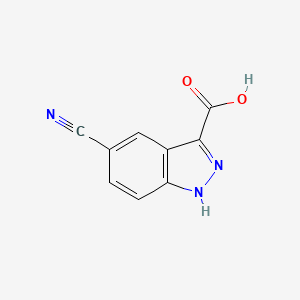

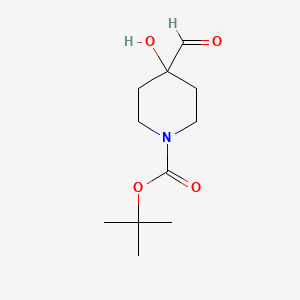

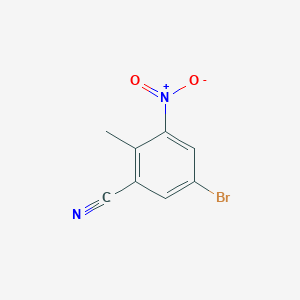

![molecular formula C7H4BrIN2 B1292621 4-ブロモ-3-ヨード-1H-ピロロ[3,2-c]ピリジン CAS No. 1000341-85-4](/img/structure/B1292621.png)

4-ブロモ-3-ヨード-1H-ピロロ[3,2-c]ピリジン

説明

Synthesis Analysis

The synthesis of halogenated pyridines, such as 4-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine, typically involves halogenation reactions where bromine and iodine are introduced into the pyridine ring. For example, a synthesis route for 2-bromo-4-iodopyridine is described using LDA and I2 via a 'halogen dance' reaction, which could be a similar approach for synthesizing related compounds . Additionally, the synthesis of 4-bromothieno[2,3-b]pyridine through regioselective bromination indicates the potential for selective halogenation in different positions on the pyridine ring .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms attached to the pyridine ring, which can significantly influence the electronic properties and reactivity of the molecule. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been investigated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . These types of interactions are also relevant for understanding the molecular structure of 4-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine.

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, primarily serving as intermediates for further functionalization. For example, the cross-coupling reactions of 4-bromothieno[2,3-b]pyridine demonstrate its utility as a building block in drug discovery . Similarly, the reactivity of bromonium ions derived from pyridine compounds has been studied, providing insights into the mechanisms of reactions involving halogenated pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines, such as solubility, melting point, and reactivity, are influenced by the presence of halogen atoms. The synthesis and characterization of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, including its crystal structure and DFT study, provide data on bond lengths, bond angles, and antifungal activity, which are important for understanding the properties of similar compounds . Additionally, the study of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one outlines a multi-step synthesis process and characterizes the final product using NMR and mass spectrometry, which are common techniques for determining the properties of halogenated pyridines .

科学的研究の応用

神経疾患

ピロロピリジン骨格は、神経疾患の治療に使用される化合物に共通して見られる構造です。4-ブロモ-3-ヨード-1H-ピロロ[3,2-c]ピリジンなどのコア構造の修飾は、アルツハイマー病やパーキンソン病などの疾患に対する新たな治療法につながる可能性があります .

免疫系の調節

4-ブロモ-3-ヨード-1H-ピロロ[3,2-c]ピリジンから誘導された化合物は、免疫系に影響を与えることが明らかになっています 。これには、さまざまな疾患の治療のために免疫応答を増強または抑制することを目的とした免疫療法における潜在的な用途が含まれます。

糖尿病の管理

研究では、特定のピロロピリジン誘導体が血糖値の管理に有益である可能性が示唆されています。これは、糖尿病治療における重要な懸念事項です 。これらの化合物は、血糖値を制御するのに役立つ新しい抗糖尿病薬の開発に貢献する可能性があります。

鎮痛作用

4-ブロモ-3-ヨード-1H-ピロロ[3,2-c]ピリジンから誘導されたものも含めて、ピロロピリジン誘導体の構造修飾は、鎮痛作用に関連付けられています 。これらの発見は、新しい疼痛管理薬の開発につながる可能性があります。

抗マイコバクテリアの可能性

ピロロピリジン誘導体は抗マイコバクテリア活性を有するという証拠があり、結核やその他のマイコバクテリア感染症との闘いに役立つ可能性があります .

作用機序

Result of Action

The molecular and cellular effects of 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine’s action include the inhibition of cancer cell proliferation and the induction of apoptosis, particularly in breast cancer cell lines. It also significantly reduces the migration and invasion abilities of cancer cells .

特性

IUPAC Name |

4-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOMIJRCTWMILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NC=C2I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646780 | |

| Record name | 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000341-85-4 | |

| Record name | 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

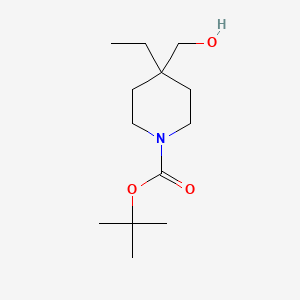

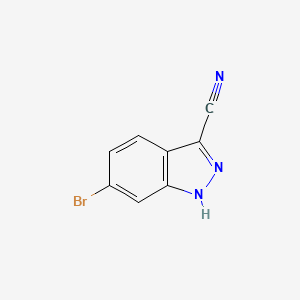

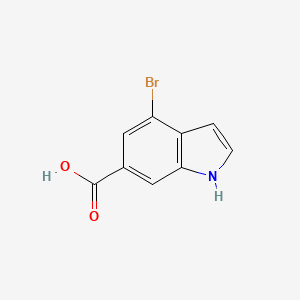

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)